molecular formula C20H20N2O6S2 B2747085 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941950-54-5

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Katalognummer B2747085
CAS-Nummer: 941950-54-5
Molekulargewicht: 448.51
InChI-Schlüssel: DUXNGHSGTULIMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C20H20N2O6S2 and its molecular weight is 448.51. The purity is usually 95%.
BenchChem offers high-quality N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound belongs to a broader category of sulfonamide derivatives, which are synthesized through various chemical reactions. For instance, derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized to evaluate their potential applications, including anticonvulsant activities (A. A. Farag et al., 2012). These compounds were synthesized through reactions involving isocyanate, halogenated compounds, and other chemical reactants.

Potential Applications in Scientific Research

  • Anticonvulsant Agents : Some sulfonamide derivatives have been explored for their anticonvulsant activities. For example, a study by Farag et al. (2012) synthesized heterocyclic compounds with a sulfonamide thiazole moiety, showing significant anticonvulsive effects in experimental models.

  • Photodynamic Therapy for Cancer : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with sulfonamide groups have shown potential for applications in photodynamic therapy, which is a treatment modality for cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, essential for Type II photosensitization mechanisms in cancer treatment (M. Pişkin et al., 2020).

  • Inhibition of Enzymes : Sulfonamide derivatives have been evaluated for their inhibitory effects on various enzymes, such as dipeptidyl peptidase IV, which plays a role in the treatment of type 2 diabetes. These inhibitors can reduce blood glucose levels in oral glucose tolerance tests, showing their potential for therapeutic applications (Aiko Nitta et al., 2008).

  • Antibacterial and Anti-Inflammatory Agents : Sulfonamide compounds have also been studied for their antibacterial and anti-inflammatory properties. For instance, a series of N-substituted sulfonamides synthesized and characterized showed good inhibitory potential against certain enzymes and bacterial strains, highlighting their potential as antibacterial and anti-inflammatory agents (A. Rehman et al., 2011).

  • Cancer Research and Treatment : Additionally, sulfonamide derivatives have been explored for their cytotoxic activities against tumor cell lines and their potential as carbonic anhydrase inhibitors, which are relevant for cancer research and therapy. Some compounds have shown promising results in inhibiting tumor growth and could be further investigated for their therapeutic potential (H. Gul et al., 2016).

Eigenschaften

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S2/c1-26-13-4-6-14(7-5-13)30(24,25)10-2-3-19(23)22-20-21-15-11-16-17(12-18(15)29-20)28-9-8-27-16/h4-7,11-12H,2-3,8-10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXNGHSGTULIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.